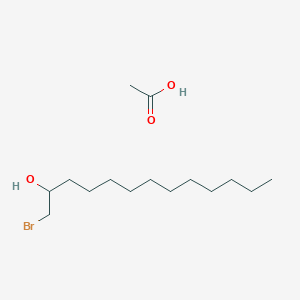
Acetic acid;1-bromotridecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-bromotridecan-2-ol is an organic compound that combines the properties of acetic acid and 1-bromotridecan-2-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 1-bromotridecan-2-ol is an alcohol with a bromine atom attached to the second carbon of a tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromotridecan-2-ol typically involves the esterification of acetic acid with 1-bromotridecan-2-ol. This reaction can be catalyzed by a strong acid such as sulfuric acid. The general reaction is as follows:
Acetic acid+1-bromotridecan-2-ol→Acetic acid;1-bromotridecan-2-ol+Water
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The use of catalysts and solvents can also play a significant role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in 1-bromotridecan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of tridecan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tridecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-bromotridecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-bromotridecan-2-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can alter the chemical properties of the compound, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
1-bromotridecan-2-ol: Similar structure but lacks the acetic acid component.
Acetic acid: Simple carboxylic acid without the brominated alcohol group.
Tridecan-2-ol: Alcohol without the bromine atom.
Uniqueness
Acetic acid;1-bromotridecan-2-ol is unique due to the presence of both a bromine atom and an acetic acid group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
90012-70-7 |
|---|---|
Molecular Formula |
C15H31BrO3 |
Molecular Weight |
339.31 g/mol |
IUPAC Name |
acetic acid;1-bromotridecan-2-ol |
InChI |
InChI=1S/C13H27BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14;1-2(3)4/h13,15H,2-12H2,1H3;1H3,(H,3,4) |
InChI Key |
DCUUJQQTCYKBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CBr)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















